Gst-HG131

Description

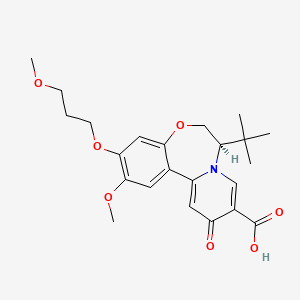

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H29NO7 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

(7R)-7-tert-butyl-2-methoxy-3-(3-methoxypropoxy)-11-oxo-6,7-dihydropyrido[1,2-d][1,4]benzoxazepine-10-carboxylic acid |

InChI |

InChI=1S/C23H29NO7/c1-23(2,3)21-13-31-18-11-20(30-8-6-7-28-4)19(29-5)9-14(18)16-10-17(25)15(22(26)27)12-24(16)21/h9-12,21H,6-8,13H2,1-5H3,(H,26,27)/t21-/m0/s1 |

InChI Key |

PQMAMDUBYCMNAT-NRFANRHFSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H]1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC |

Canonical SMILES |

CC(C)(C)C1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC |

Origin of Product |

United States |

Discovery and Preclinical Derivatization of Gst Hg131

Identification of Precursor Compounds in HBV Inhibitor Research

Research into novel HBV inhibitors has explored various chemical classes and mechanisms of action. One such area has focused on compounds capable of reducing HBV antigens, particularly HBsAg. RG7834, a dihydroquinolizinone (DHQ) compound, was identified as a novel, orally bioavailable small molecule that demonstrated the ability to selectively reduce levels of HBsAg and HBeAg both in vitro and in vivo. frontiersin.orgresearchgate.net RG7834 functioned as an HBV expression inhibitor. researchgate.net However, the development of RG7834 was discontinued (B1498344) due to its safety profile, specifically acute neurotoxicity issues. frontiersin.orgresearchgate.net

Design and Synthesis Strategies of Dihydrobenzopyridooxazepine (DBP) Derivatives

Following the discontinuation of RG7834, research efforts aimed to develop new HBV antigen inhibitors based on its chemical insights while addressing the safety concerns. researchgate.netfrontiersin.org This led to the design and synthesis of a series of dihydrobenzopyridooxazepine (DBP) derivatives. researchgate.netfrontiersin.orgresearchgate.net This chemical series was explored to identify compounds with potent HBV antigen inhibitory activity and an improved safety profile compared to the RG7834 precursor. researchgate.netresearchgate.net The synthesis strategies involved generating a range of DBP compounds to investigate the structure-activity relationships (SAR) within this new chemical class. researchgate.net

Optimization of Gst-HG131 from Predecessor Scaffolds for Enhanced Antiviral Activity

Extensive structure-activity relationship (SAR) studies were conducted on the synthesized DBP derivatives to optimize their antiviral activity and safety characteristics. nih.govresearchgate.net These studies were based on the chemical structure of the predecessor compound, RG7834. researchgate.netfrontiersin.orgresearchgate.net Through this optimization process, this compound emerged as a promising clinical candidate. researchgate.netfrontiersin.org

Preclinical evaluations demonstrated that this compound exhibited excellent reduction of both HBsAg and HBeAg in vitro and in vivo. nih.govresearchgate.net Notably, this compound showed similar HBsAg inhibitory activities to RG7834 in preclinical pharmacology studies, with IC50 values typically below 10 nM in HepG2.2.15 cells. researchgate.net Efficacy studies in the AAV-HBV mouse model showed a significant dose-dependent reduction in serum HBsAg levels following administration of this compound. researchgate.netpostersessiononline.eu

Furthermore, this compound demonstrated improved safety in rat toxicology studies compared to RG7834. researchgate.netnih.govresearchgate.net A 28-day toxicology study in rats and beagles showed no significant safety signals and indicated a low risk of neurotoxicity. researchgate.net This enhanced safety profile, coupled with its promising inhibitory activity, supported the progression of this compound into clinical development in 2020. researchgate.netnih.govresearchgate.net The mechanism of action of this compound involves the inhibition of HBV gene expression, leading to a significant reduction in HBsAg secretion. postersessiononline.eu This is achieved, at least in part, by binding to and inhibiting TENT4B, which results in the shortening of the poly-adenylation tail of HBV mRNAs and their subsequent degradation. postersessiononline.eu

Preclinical Antiviral Activity of this compound

| Compound | Cell Line | Target Inhibition | EC50 (nM) | Reference |

| This compound | HepG2.2.15 | HBsAg inhibition | < 10 | researchgate.net |

| This compound | PHH | HBsAg secretion | 18 | postersessiononline.eu |

| This compound | PHH | HBeAg secretion | 19 | postersessiononline.eu |

| RG7834 | HepG2.2.15 | HBsAg inhibition | < 10 | researchgate.net |

Note: PHH refers to primary human hepatocytes.

This compound also showed potent inhibition of HBsAg and HBV DNA secretion in HepG2.2.15 cells without significant cytotoxicity. postersessiononline.eu The antiviral effects were largely unaffected by the presence of human serum. postersessiononline.eu

Molecular Mechanism of Action of Gst Hg131

Gst-HG131 Binding Affinity and Interaction with Molecular Targets

This compound exerts its inhibitory effects through specific binding to a host terminal nucleotidyl transferase. postersessiononline.eu

Specific Binding to Terminal Nucleotidyl Transferase 4B (TENT4B)

This compound has been shown to bind to and inhibit the enzymatic function of Terminal Nucleotidyl Transferase 4B (TENT4B), also known as PAPD5. postersessiononline.euresearchgate.netnih.govgenecards.org TENT4B is a noncanonical poly(A) RNA polymerase that plays a role in modifying the 3' ends of certain RNA molecules. researchgate.netgoogle.comuniprot.orgmdpi.com Studies have indicated that this compound, similar to the related compound RG7834, binds to recombinant TENT4B. postersessiononline.eu This specific interaction forms the basis of this compound's antiviral mechanism. postersessiononline.eu

Kinetics of this compound-TENT4B Interaction

Detailed kinetics of the this compound-TENT4B interaction have been investigated. Binding and inhibition assays with recombinant TENT4B have been performed to characterize this interaction. postersessiononline.eu While specific kinetic parameters such as association and dissociation rates were not detailed in the immediately available information, studies involving differential scanning fluorimetry (DSF) assays have been used to assess drug binding to recombinant PAPD5 (TENT4B). postersessiononline.eu

Impact of this compound on HBV mRNA Polyadenylation

The binding and inhibition of TENT4B by this compound directly impact the polyadenylation status of HBV mRNAs. postersessiononline.eu

Modulation of Poly(A) Tail Length of HBV mRNAs

TENT4B is known to contribute to the generation of 3' mixed tails on certain mRNAs, which can influence their stability. researchgate.netuniprot.orgmdpi.comdatamed.org By inhibiting TENT4B, this compound leads to the shortening of the polyadenylation tail of HBV mRNAs. postersessiononline.eu This modulation of poly(A) tail length is a critical step in the compound's mechanism of action against HBV. postersessiononline.eu

Mechanistic Link to HBV mRNA Degradation Acceleration

The shortening of the poly(A) tail induced by this compound's inhibition of TENT4B is mechanistically linked to the accelerated degradation of HBV mRNAs. postersessiononline.eu Poly(A) tails play a crucial role in mRNA stability, and their shortening can trigger or facilitate mRNA decay pathways. nih.gov By reducing the length of these protective tails on HBV transcripts, this compound promotes their degradation. postersessiononline.eu This accelerated degradation reduces the cellular levels of viral mRNAs available for translation. postersessiononline.eu

Downstream Molecular Effects of this compound on HBV Gene Expression

The accelerated degradation of HBV mRNAs due to this compound's action on TENT4B results in a significant reduction in HBV gene expression. postersessiononline.eu This includes a decrease in the levels of various HBV RNA species. In cell culture experiments, this compound significantly reduced the levels of HBV 2.4/2.1 kb RNAs and, to a lesser extent, the 3.5 kb pre-genomic RNA in a concentration-dependent manner. postersessiononline.eu

Furthermore, the reduction in HBV mRNA levels directly leads to a strong inhibition of the secretion of key viral proteins, such as HBsAg and hepatitis B e-antigen (HBeAg). postersessiononline.eu Studies in primary human hepatocytes have shown potent inhibition of both HBsAg and HBeAg secretion with low nanomolar EC50 values. postersessiononline.eu

Table 1: Inhibition of HBsAg and HBeAg Secretion by this compound in Primary Human Hepatocytes

| Viral Antigen | EC50 (nM) |

| HBsAg | 18 |

| HBeAg | 19 |

Data derived from research findings. postersessiononline.eu

Inhibition of HBV Surface Antigen (HBsAg) Production and Secretion

This compound has demonstrated potent inhibitory effects on the production and secretion of HBsAg, a key serological marker and structural component of the HBV virion and subviral particles. Studies conducted in vitro using HepG2.2.15 cells, a stable cell line that replicates HBV, have shown that this compound potently inhibits HBsAg secretion. postersessiononline.eunih.gov The half-maximal effective concentration (EC50) for HBsAg inhibition in HepG2.2.15 cells has been reported to be in the nanomolar range, with values of 28.2 nM probechem.com and 4.53 nM. nih.gov Furthermore, this compound strongly inhibited the secretion of HBsAg from primary human hepatocytes (PHH), with an EC50 value of 18 nM. postersessiononline.eu

Preclinical in vivo studies using the adeno-associated virus/HBV (AAV-HBV) mouse model have corroborated these findings, showing a significant dose-dependent reduction in serum HBsAg levels following administration of this compound. postersessiononline.eunih.gov A reduction of approximately 1 log10 in serum HBsAg was observed after 28 days of dosing in this model. postersessiononline.eu

Table 1: In Vitro Inhibition of HBsAg Production by this compound

| Cell Type | Assay Type | EC50 (nM) | Citation |

| HepG2.2.15 cells | Inhibition | 28.2 | probechem.com |

| HepG2.2.15 cells | Inhibition | 4.53 | nih.gov |

| Primary Human Hepatocytes | Secretion Inhibition | 18 | postersessiononline.eu |

Inhibition of HBV e-Antigen (HBeAg) Production and Secretion

In addition to HBsAg, this compound also effectively inhibits the production and secretion of HBeAg, another important marker of HBV replication and infectivity. Studies in HepG2.2.15 cells have shown this compound to be a specific inhibitor of HBV antigens, with an EC50 for HBeAg inhibition reported as 16.0 nM. probechem.com Consistent with its effects on HBsAg, this compound strongly inhibited the secretion of HBeAg from primary human hepatocytes, exhibiting an EC50 value of 19 nM. postersessiononline.eu These findings indicate that this compound's mechanism of action impacts the expression of both HBsAg and HBeAg.

Table 2: In Vitro Inhibition of HBeAg Production by this compound

| Cell Type | Assay Type | EC50 (nM) | Citation |

| HepG2.2.15 cells | Inhibition | 16.0 | probechem.com |

| Primary Human Hepatocytes | Secretion Inhibition | 19 | postersessiononline.eu |

Effects on HBV DNA and RNA Levels

The inhibition of TENT4B by this compound and the subsequent degradation of HBV mRNAs have a direct impact on viral replication, leading to reduced levels of HBV DNA and RNA. In HepG2.2.15 cells, this compound significantly reduced the levels of HBV 2.4/2.1 kb RNAs in a concentration-dependent manner. postersessiononline.eu A reduction in the 3.5 kb pre-genomic RNA was also observed, although to a lesser extent. postersessiononline.eu These reductions in viral RNA levels consequently lead to decreased synthesis of viral proteins and the pre-genomic RNA template required for reverse transcription into HBV DNA.

Preclinical studies have demonstrated that this compound significantly reduces HBV DNA levels in both in vitro and in vivo models. postersessiononline.euresearchgate.net The reduction in HBV DNA is a direct consequence of the compound's ability to interfere with viral gene expression and the subsequent steps in the HBV replication cycle.

In Vitro Antiviral Efficacy of Gst Hg131

Evaluation in HBV-Replicating Cell Lines

The antiviral potency of Gst-HG131 has been rigorously assessed in established cell lines that replicate HBV, as well as in more physiologically relevant primary human hepatocytes. postersessiononline.euresearchgate.net

Antiviral Potency in HepG2.2.15 Cells

In HepG2.2.15 cells, a stable cell line that replicates HBV, this compound potently inhibited the secretion of both HBsAg and HBV DNA. postersessiononline.eu The compound demonstrated a concentration-dependent reduction in the levels of HBV 2.4/2.1 kb RNAs and, to a lesser extent, the 3.5 kb pre-genomic RNA. postersessiononline.eu Studies have reported varying EC50 values for the inhibition of HBsAg and HBV DNA in HepG2.2.15 cells. One source indicates EC50 values of 28.2 nM for HBsAg and 16.0 nM for HBeAg. probechem.comarctomsci.com Another study reported EC50 values for HBsAg inhibition at 4.53 nM and EC90 values at 48.7 nM in HepG2.2.15 cells. nih.govresearchgate.net this compound inhibited HBsAg with single-digit nM EC50 values across multiple HBV cell models, including HepG2.2.15. arbutusbio.com Importantly, these antiviral effects were observed in the absence of significant cytotoxicity in HepG2.2.15 cells. postersessiononline.euacs.org

Here is a summary of reported antiviral potency data for this compound in HepG2.2.15 cells:

| Analyte | EC50 (nM) | EC90 (nM) | Reference |

| HBsAg | 28.2 | N/A | probechem.comarctomsci.com |

| HBeAg | 16.0 | N/A | probechem.comarctomsci.com |

| HBsAg | 4.53 | 48.7 | nih.govresearchgate.net |

| HBsAg | Single-digit nM | N/A | arbutusbio.com |

| HBV DNA | Potent inhibition | N/A | postersessiononline.eu |

| HBV RNAs | Concentration-dependent reduction | N/A | postersessiononline.eu |

Antiviral Efficacy in Primary Human Hepatocytes (PHH)

Evaluation in primary human hepatocytes (PHH), which represent a more biologically relevant system with cccDNA-dependent HBV replication, also demonstrated the potent antiviral activity of this compound. postersessiononline.euarbutusbio.com Secretion of both HBsAg and HBeAg from PHH was strongly inhibited by this compound. postersessiononline.euprobechem.comarctomsci.com EC50 values for the inhibition of HBsAg and HBeAg secretion in PHH were reported as 18 nM and 19 nM, respectively. postersessiononline.eu this compound shows antiviral activity in PHH expressing HBV, inhibiting both HBsAg and HBeAg. probechem.comarctomsci.comcenmed.com No significant cytotoxicity was observed in PHH. postersessiononline.eu

Here is a summary of reported antiviral efficacy data for this compound in PHH:

| Analyte | EC50 (nM) | Reference |

| HBsAg | 18 | postersessiononline.eu |

| HBeAg | 19 | postersessiononline.eu |

| HBsAg | Inhibition | probechem.comarctomsci.comcenmed.com |

| HBeAg | Inhibition | probechem.comarctomsci.comcenmed.com |

Specificity Profile of this compound

The specificity of an antiviral compound is crucial to minimize off-target effects. The antiviral spectrum of this compound has been investigated to determine its selectivity for HBV. postersessiononline.eu

Antiviral Spectrum Against Other DNA and RNA Viruses

The antiviral activity of this compound was found to be specific to HBV. postersessiononline.euarctomsci.com When tested against a panel of other representative DNA and RNA viruses, this compound did not exhibit inhibitory activity in vitro. postersessiononline.eumdpi.com Specific viruses against which this compound showed no inhibition include hepatitis C virus, herpes simplex virus type 1, and influenza virus H1N1. probechem.comarctomsci.com This indicates that the antiviral effect of this compound is highly selective for HBV. postersessiononline.eumdpi.com

Here is a summary of the antiviral spectrum data for this compound:

| Virus Tested | Activity of this compound | Reference |

| Hepatitis B Virus (HBV) | Inhibitory | postersessiononline.euprobechem.comarctomsci.com |

| Hepatitis C Virus | No inhibition | probechem.comarctomsci.com |

| Herpes Simplex Virus 1 | No inhibition | probechem.comarctomsci.com |

| Influenza Virus H1N1 | No inhibition | probechem.comarctomsci.com |

| Other representative DNA viruses | No inhibition | postersessiononline.eumdpi.com |

| Other representative RNA viruses | No inhibition | postersessiononline.eumdpi.com |

Selectivity Indices in Cellular Assays

Selectivity index (SI) is a measure of the ratio of cytotoxicity to antiviral potency (CC50/EC50). A higher selectivity index indicates a greater separation between the cytotoxic concentration and the effective antiviral concentration. This compound demonstrated no significant cytotoxicity in all nine tested human cell lines and primary cells, with CC50 values greater than 10 μM. postersessiononline.eu In HepG2.2.15 cells, CC50 values were reported as >100 μM. postersessiononline.eu Considering the low nanomolar EC50 values for HBV inhibition, this compound exhibits favorable selectivity indices in cellular assays. postersessiononline.euacs.orgarbutusbio.com

Here is a summary of cytotoxicity data for this compound in cellular assays:

| Cell Type | CC50 (μM) | Reference |

| HepG2.2.15 cells | >100 | postersessiononline.eu |

| Primary Human Hepatocytes (PHH) | No significant cytotoxicity | postersessiononline.eu |

| Nine tested human cell lines and primary cells | >10 | postersessiononline.eu |

Based on the EC50 values (e.g., 4.53 nM for HBsAg in HepG2.2.15 nih.govresearchgate.net) and CC50 values (>100 μM in HepG2.2.15 postersessiononline.eu), the selectivity index for HBsAg inhibition in HepG2.2.15 cells is greater than 22,000 (100,000 nM / 4.53 nM). Similarly, using the EC50 of 18 nM for HBsAg in PHH postersessiononline.eu and CC50 >10 μM in PHH postersessiononline.eu, the selectivity index is greater than 550 (10,000 nM / 18 nM). These high selectivity indices indicate a wide therapeutic window in vitro.

Combinatorial Antiviral Activity of this compound

Combination therapy is a common strategy in antiviral treatment to enhance efficacy, reduce the risk of resistance, and potentially lower dosages. Studies have investigated the combinatorial antiviral activity of this compound with other classes of HBV inhibitors. postersessiononline.eumdpi.compostersessiononline.eu

This compound has shown additive antiviral effects when combined with nucleos(t)ide HBV inhibitors, such as Entecavir (B133710) and Tenofovir (B777). postersessiononline.eupostersessiononline.eu Additive effects were also observed when this compound was combined with HBV capsid assembly modulators, including GST-HG141. postersessiononline.eupostersessiononline.eu These combination studies, often measured by their effects on HBsAg and HBV DNA secretion in cultured HepG2.2.15 cells, suggest that combining this compound with agents targeting different steps of the HBV life cycle could be a promising approach. postersessiononline.eupostersessiononline.eu The additive effects indicate that this compound's mechanism of action is distinct from that of nucleos(t)ide analogs and capsid assembly modulators, which aligns with its identified target, TENT4B/PAPD5/7. postersessiononline.eumdpi.comaasld.org

Here is a summary of observed combinatorial effects:

| Compound A | Compound B | Combination Effect | Reference |

| This compound | Entecavir | Additive | postersessiononline.eupostersessiononline.eu |

| This compound | Tenofovir | Additive | postersessiononline.eu |

| This compound | GST-HG141 | Additive | postersessiononline.eupostersessiononline.eu |

| Gst-HG121 | Entecavir | Additive | postersessiononline.eu |

| GST-HG141 | GST-HG121 | Additive | postersessiononline.eu |

These findings support the potential for this compound to be used as part of combination regimens for chronic hepatitis B infection. postersessiononline.eumdpi.com

Additive Effects with Nucleos(t)ide Analogs (NAs)

Research has indicated that this compound exhibits additive antiviral effects when combined with nucleos(t)ide analogs (NAs), which are commonly used in HBV treatment to inhibit viral reverse transcriptase and DNA synthesis. postersessiononline.eucolab.wsarbutusbio.com Combining this compound with NAs such as entecavir (ETV) or tenofovir dipivoxil (TDF) has shown additive effects on HBV replication in vitro. postersessiononline.euarbutusbio.compostersessiononline.eu These combinations did not show antagonism and did not significantly impact cell viability. arbutusbio.com The additive effect suggests that this compound's mechanism of action, which targets HBV RNA degradation, complements the activity of NAs, which primarily target viral DNA synthesis. postersessiononline.euarbutusbio.com

Data from combination studies evaluating the effects of Gst-HG141 (another compound) with this compound and NAs like tenofovir or entecavir have also shown additive antiviral effects on HBV DNA and HBsAg secretion in cultured HepG2.2.15 cells. postersessiononline.eu

Synergistic Interactions with HBV Capsid Assembly Modulators

While some sources indicate additive effects with HBV capsid assembly modulators (CAMs), others suggest potential synergistic interactions. postersessiononline.eucolab.wspostersessiononline.eu CAMs represent a class of antivirals that target the HBV core protein, interfering with capsid assembly and potentially affecting viral replication and cccDNA formation. biorxiv.orgmdpi.com Combining agents with different mechanisms of action, such as an HBV gene expression inhibitor like this compound and a CAM, is a strategy being explored to achieve more profound suppression of HBV replication and improve treatment outcomes. colab.ws

Although one source generally mentions additive effects with HBV capsid assembly modulators, the potential for synergistic interactions in specific combinations warrants further investigation. postersessiononline.eu The combination of this compound with GST-HG141, a novel HBV CAM, has shown additive antiviral effects on HBV DNA and HBsAg secretion in vitro. postersessiononline.eu

In Vivo Antiviral Activity of Gst Hg131 in Preclinical Models

Efficacy Assessment in Adeno-Associated Virus (AAV)-HBV Mouse Models

The adeno-associated virus (AAV)-HBV mouse model is a widely used tool for evaluating the in vivo antiviral efficacy of compounds targeting HBV. In this model, mice are transduced with AAV vectors carrying HBV genomes, leading to persistent expression of HBV antigens and replication. postersessiononline.euresearchgate.netresearchgate.netarbutusbio.com

Studies using the AAV-HBV mouse model have investigated the effects of Gst-HG131 on key markers of HBV infection, including serum HBsAg levels and HBV DNA and RNA levels in animal tissues. postersessiononline.euprobechem.comarctomsci.com

Dose-Dependent Reduction of Serum HBsAg Levels

Research in the AAV-HBV mouse model has shown that this compound administration leads to a robust dose-dependent reduction in serum HBsAg levels. nih.govpostersessiononline.euresearchgate.net Following 28 days of dosing, this compound demonstrated a strong reduction in serum HBsAg, approximately 1 log10. postersessiononline.eu Preclinical pharmacology studies indicated that this compound had HBsAg inhibitory activities comparable to RG7834, another HBV expression inhibitor. nih.govresearchgate.net In the AAV-HBV model, this compound at doses ranging from 3 to 30 mg/kg demonstrated a dose-dependent reduction of HBsAg. nih.govresearchgate.net Specifically, this compound at 30 mg/kg showed a similar rate of HBsAg reduction as RG7834 at 10 mg/kg in unpublished data mentioned in one study. nih.govresearchgate.net

Table 1: Representative Serum HBsAg Reduction in AAV-HBV Mouse Model

| Compound | Dose (mg/kg) | Duration of Dosing | HBsAg Reduction (approx. log10) |

| This compound | 3-30 | 28 days | Dose-dependent, ~1 log10 |

| RG7834 | 10 | Not specified | Similar rate to this compound 30 mg/kg |

Impact on HBV DNA and RNA in Animal Tissues

Beyond serum HBsAg, preclinical evaluations in the AAV-HBV mouse model have also assessed the impact of this compound on HBV DNA and RNA levels within animal tissues, particularly the liver. While some search results primarily highlight the reduction in HBsAg and HBV DNA in in vitro cell culture systems postersessiononline.euprobechem.comarctomsci.com, the in vivo effect on tissue viral markers is a critical aspect of evaluating a compound's efficacy.

This compound is described as a small-molecule inhibitor of HBV gene expression that significantly reduces the levels of HBsAg and HBV DNA in vitro and in HBV mouse models. postersessiononline.eu The mechanism of action involves binding to and inhibition of TENT4B, leading to shortening of the poly-adenylation tail of HBV mRNAs and thus accelerating their degradation. postersessiononline.eu This mechanism suggests a direct impact on viral RNA levels, which would subsequently affect DNA replication and antigen production.

One study noted that in cell culture experiments, this compound significantly reduced levels of HBV 2.4/2.1 kb RNAs, as well as 3.5 kb pre-genomic RNA, in a concentration-dependent manner. postersessiononline.eu While direct quantitative data on HBV DNA and RNA reduction in mouse liver tissue from this compound treatment was not extensively detailed across all search snippets, the described mechanism and the reduction in serum HBV DNA in mouse models postersessiononline.eu support an impact on viral nucleic acids within the liver.

Evaluation in Other Relevant Animal Models

Preclinical proof of concept for HBV RNA destabilizers, the class of compounds to which this compound belongs, has been achieved across various chronic infection animal models. researchgate.netresearchgate.netarbutusbio.comnih.gov In addition to AAV-HBV-transduced mice, these models include HBV-infected humanized liver chimeric mice and woodchuck hepatitis virus (WHV)-infected woodchucks. researchgate.netresearchgate.netarbutusbio.comnih.gov

While the search results confirm that these models are used for evaluating HBV therapies, including RNA destabilizers, specific detailed findings for this compound in HBV-infected humanized liver chimeric mice or WHV-infected woodchucks were not prominently available within the provided snippets. The focus of the results was primarily on the AAV-HBV mouse model and in vitro data.

Humanized liver chimeric mice, created by engrafting human hepatocytes into immunodeficient mice, provide a model that supports HBV infection and replication, allowing for the study of virus biology and antiviral drug testing in a more human-like hepatic environment. nih.govfrontiersin.org The woodchuck model of hepatitis, utilizing the woodchuck hepatitis virus (WHV), which is closely related to human HBV, serves as another relevant model for evaluating chronic hepatitis and the efficacy of antiviral agents. asm.orgresearchgate.netresearchgate.netfrontiersin.org

The mention of these models in the context of preclinical evaluation of HBV RNA destabilizers researchgate.netresearchgate.netarbutusbio.comnih.gov suggests that this compound, as a compound in this class, would likely be evaluated or has been considered for evaluation in these systems to further understand its antiviral profile in different preclinical settings. However, specific data from such studies were not detailed in the provided search results.

Table 2: Overview of Relevant Preclinical Animal Models for HBV

| Animal Model | Relevance to HBV Infection | This compound Specific Data in Search Results |

| AAV-HBV Mouse Model | Mimics aspects of chronic HBV infection, robust HBsAg reduction observed. nih.govpostersessiononline.euresearchgate.net | Detailed findings on HBsAg reduction. nih.govpostersessiononline.euresearchgate.net Impact on HBV DNA/RNA inferred from mechanism and in vitro data. postersessiononline.eu |

| HBV-infected humanized liver chimeric mice | Supports HBV infection and replication in human hepatocytes. nih.govfrontiersin.org | Mentioned as a relevant model for this class of compounds, but no specific this compound data detailed. researchgate.netresearchgate.netarbutusbio.comnih.gov |

| WHV-infected woodchucks | Model for chronic hepatitis using a related virus. asm.orgresearchgate.netresearchgate.netfrontiersin.org | Mentioned as a relevant model for this class of compounds, but no specific this compound data detailed. researchgate.netresearchgate.netarbutusbio.comnih.gov |

Methodological Approaches in Gst Hg131 Research

Cellular Assay Systems for HBV Antiviral Testing

To assess the antiviral activity of Gst-HG131 in vitro, researchers have utilized established cellular assay systems that support HBV replication. The primary cell line used is the HepG2.2.15 cell line, which is a human hepatoblastoma cell line that stably replicates HBV. postersessiononline.eu Additionally, primary human hepatocytes (PHH) have been employed to confirm the compound's effects in a more physiologically relevant system. postersessiononline.eu

Within these cellular models, a variety of quantitative assays are used to measure the impact of this compound on viral markers:

Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to quantify the secreted levels of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) in the cell culture supernatant. postersessiononline.eumdpi.com Studies have shown that this compound potently inhibits the secretion of both HBsAg and HBeAg from HepG2.2.15 cells and primary human hepatocytes. postersessiononline.eunih.gov

Quantitative Polymerase Chain Reaction (qPCR): qPCR is employed to measure the amount of HBV DNA in the supernatant, providing a direct measure of viral replication. postersessiononline.eu this compound has demonstrated a potent ability to inhibit the secretion of HBV DNA in HepG2.2.15 cells. postersessiononline.eu

Northern Blotting: This technique is used to analyze HBV RNA levels within the cells. Research on this compound has utilized Northern blotting to determine its effects on viral transcripts. postersessiononline.eu

The data from these cellular assays demonstrate this compound's potent antiviral activity in the absence of cytotoxicity. postersessiononline.eu

Table 1: In vitro Antiviral Activity of this compound

| Cell System | Assay | Target | EC50 Value |

|---|---|---|---|

| HepG2.2.15 | ELISA | HBsAg Secretion | 4.53 nM nih.gov |

| HepG2.2.15 | qPCR | HBV DNA Secretion | Potently Inhibited postersessiononline.eu |

| Primary Human Hepatocytes | ELISA | HBsAg Secretion | 18 nM postersessiononline.eu |

Molecular Biology Techniques for Mechanism Elucidation

To understand how this compound inhibits HBV gene expression, specific molecular biology techniques have been applied. The compound's mechanism of action involves the destabilization of viral messenger RNAs (mRNAs). postersessiononline.eu

RNA Analysis: The central finding from molecular analyses is that this compound's antiviral action involves the inhibition of Terminal Nucleotidyl Transferase 4B (TENT4B). postersessiononline.eu This inhibition leads to the shortening of the polyadenylation (poly-A) tail of HBV mRNAs. postersessiononline.eu

Polyadenylation Assays: These assays are critical in demonstrating the effect on the poly-A tail. A shortened poly-A tail makes the viral mRNA unstable, leading to its accelerated degradation. postersessiononline.eu This mechanism effectively reduces the template available for the production of viral proteins, including HBsAg. postersessiononline.eu

Biochemical Assays for Enzyme Inhibition Studies

The direct interaction between this compound and its molecular target was confirmed through specific biochemical assays. These in vitro studies were essential to validate that the compound's antiviral effect is a result of enzymatic inhibition. postersessiononline.eu

TENT4B Binding and Inhibition Assays: Researchers conducted assays to confirm that this compound directly binds to the recombinant TENT4B enzyme. postersessiononline.eu Subsequent enzymatic function assays demonstrated that this binding potently inhibits the enzyme's activity, specifically its ability to polyadenylate RNA oligonucleotides. postersessiononline.eu This confirmed TENT4B as the direct target of this compound. postersessiononline.eu

In vivo Animal Model Establishment and Monitoring for HBV Research

To evaluate the antiviral efficacy of this compound in a living organism, a relevant animal model for HBV research was established and monitored. Due to HBV's narrow host range, specialized models are required. frontiersin.org

AAV-HBV Mouse Model: The primary in vivo model used for this compound research is the adeno-associated virus (AAV)-HBV mouse model. postersessiononline.eunih.gov In this model, the HBV genome is delivered to the mouse liver using an AAV vector, leading to the production of HBV antigens and DNA. researchgate.net

Monitoring: The efficacy of this compound in this model was assessed by monitoring serum levels of HBsAg over time. Studies showed that the compound caused a strong, dose-dependent reduction in serum HBsAg levels after a 28-day dosing period. postersessiononline.eu The animals were also monitored for general health indicators, such as body weight, to assess tolerability. postersessiononline.eu

Theoretical Implications and Future Research Directions

Role of Gst-HG131 in Advancing Understanding of HBV Post-Transcriptional Regulation

This compound's primary mechanism involves binding to and inhibiting terminal nucleotidyl transferase 4B (TENT4B), also known as PAPD5. postersessiononline.eu TENT4B, along with PAPD7, is part of a protein complex recruited by the stem loop-alpha (SLα) sequence within the HBV post-transcriptional regulatory element (PRE). nih.govarbutusbio.com This recruitment facilitates the extension of HBV RNA poly(A) tails with intermittent guanosine (B1672433) (G) residues. nih.govarbutusbio.com The incorporation of these G residues is understood to shield the poly(A) tails from deadenylation, thereby stabilizing the HBV RNA transcripts. nih.govarbutusbio.com By inhibiting TENT4B, this compound leads to the shortening of the polyadenylation tail of HBV mRNAs, accelerating their degradation. postersessiononline.eu This mechanism provides direct evidence for the critical role of TENT4B/PAPD5-mediated polyadenylation in stabilizing HBV RNA and ensuring efficient viral protein synthesis, particularly HBsAg secretion. postersessiononline.eu Studying the effects of this compound thus advances the understanding of how HBV manipulates host cellular machinery for its own RNA stability and gene expression.

Potential for this compound as a Research Tool in HBV Biology

Given its specific target and mechanism, this compound serves as a valuable research tool to further probe the significance of the TENT4B/PAPD5 pathway in the HBV life cycle. Its ability to potently inhibit the secretion of HBsAg and HBV DNA in vitro, as well as reduce levels of HBV RNAs, allows researchers to investigate the downstream consequences of disrupting HBV RNA stability. postersessiononline.eunih.govprobechem.com By using this compound, scientists can delineate the specific contributions of stabilized viral RNA to various stages of infection, including viral protein production, virion assembly, and replication. Furthermore, this compound can be employed in conjunction with other inhibitors targeting different stages of the HBV life cycle to understand synergistic or additive effects, providing a more comprehensive picture of viral dependencies. postersessiononline.eu Its use in in vitro models like HepG2.2.15 cells and primary human hepatocytes, as well as in vivo models such as AAV-HBV mice, demonstrates its utility in experimental settings. postersessiononline.eunih.govprobechem.com

Future Avenues for Mechanistic Investigation of this compound's Effects

While the inhibition of TENT4B/PAPD5 and subsequent RNA degradation is established, future research can explore several aspects of this compound's mechanism in greater detail. Investigating the precise binding interactions between this compound and TENT4B at a molecular level could provide insights for the design of next-generation inhibitors. Further studies are needed to fully understand the differential effects of this compound on various HBV RNA species, such as the 2.4/2.1 kb RNAs and the 3.5 kb pre-genomic RNA. postersessiononline.eu Exploring the kinetics of HBV RNA degradation induced by this compound and the cellular factors involved in this process would also be beneficial. Additionally, while preclinical data suggests specificity, continued investigation into potential off-target effects on host cellular RNA metabolism is warranted to fully understand the compound's impact on the cellular environment.

Conceptual Integration of this compound's Mechanism into HBV Eradication Strategies

Achieving a functional cure for chronic hepatitis B, defined by sustained HBsAg loss, remains a key goal, with ultimate eradication requiring the elimination of covalently closed circular DNA (cccDNA). researchgate.netcolab.ws Current therapies often suppress HBV DNA but rarely lead to HBsAg loss, necessitating lifelong treatment. postersessiononline.euresearchgate.net this compound's ability to significantly reduce HBsAg levels by targeting HBV RNA stability represents a promising new approach that complements existing strategies. postersessiononline.euprobechem.com Conceptually, integrating this compound with agents that target other stages of the HBV life cycle, such as cccDNA transcription or capsid assembly, could lead to more potent antiviral effects and increase the rates of HBsAg loss and potentially functional cure. researchgate.netcolab.wsnih.gov By reducing the viral antigen burden, this compound may also contribute to restoring host immune function, a critical component of achieving sustained viral control. postersessiononline.eu Future eradication strategies may involve combination regimens that leverage the distinct mechanisms of action of compounds like this compound to suppress viral replication, reduce antigen levels, and enhance host immunity.

Q & A

Q. What is the molecular mechanism by which GST-HG131 inhibits HBV replication?

this compound targets host proteins PAPD5/7 (TENT4B), inhibiting their enzymatic activity and disrupting the polyadenylation of HBV mRNAs. This destabilizes viral RNA, accelerating degradation and reducing HBsAg/HBeAg synthesis. The mechanism was validated via recombinant TENT4B binding assays and mRNA stability studies in HepG2 2.15 cells and primary human hepatocytes (PHH) .

Q. What preclinical models are used to evaluate this compound's antiviral efficacy?

Key models include:

- In vitro : HepG2 2.15 cells (EC50 for HBsAg = 3.4 ± 0.8 nM) and PHH (EC50 = 18–19 nM for HBsAg/HBeAg).

- In vivo : AAV/HBV mouse models showing ~1 log10 reduction in serum HBsAg after 28-day dosing. These models assess dose-dependent RNA reduction and tolerability (CC50 >10 µM in human cell lines) .

Q. What are the critical efficacy parameters for this compound in preclinical studies?

- Potency : EC50 values for HBsAg (3.4 nM in HepG2 2.15 cells; 28.2 nM in other assays), HBeAg (8–19 nM), and HBV DNA (3.3 nM).

- Selectivity : No activity against other DNA/RNA viruses.

- Safety : CC50 >10 µM in primary cells and no cytotoxicity in rodents .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound's EC50 values across experimental systems?

Variability arises from differences in cell types (e.g., hepatoma vs. primary cells) and serum protein binding. For example, 50% human serum reduces potency by only 1.5-fold in HepG2 2.15 cells, suggesting minimal interference. Standardize assays using physiologically relevant serum concentrations and validate findings across multiple models .

Q. What methodological considerations are critical for designing combination therapy studies with this compound?

- Additivity : this compound shows additive effects with Entecavir and Tenofovir in reducing HBV DNA.

- Experimental design : Use randomized, blinded protocols with placebo controls (e.g., Phase IIa trials) and measure synergistic vs. antagonistic interactions via Bliss independence or Loewe additivity models .

Q. How can in vitro assays be optimized to account for serum protein binding effects on this compound?

Incorporate serum-adjusted EC50 measurements (e.g., 50% human serum) during dose-response experiments. Use equilibrium dialysis to quantify free drug concentrations and adjust dosing regimens for in vivo translation .

Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships?

- Non-linear regression : Fit EC50/EC90 values using four-parameter logistic models.

- Log reduction analysis : Quantify HBsAg declines in animal models (e.g., ~1 log10 reduction in AAV/HBV mice).

- Multiplicity adjustments : Apply Bonferroni corrections in studies with multiple endpoints (e.g., HBsAg, HBV DNA, ALT levels) .

Q. How do this compound's pharmacokinetic (PK) properties influence translational research?

Preclinical PK data (rodent tolerability, oral bioavailability) informed Phase I trial designs. In primates, monitor Cmax and AUC to avoid off-target effects. Use physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro potency to clinical dosing .

Methodological Guidelines

- Data reproducibility : Report full EC50/CC50 curves, including Hill slopes and confidence intervals .

- Clinical trial rigor : Follow double-blind, placebo-controlled designs with stratified randomization (e.g., by baseline HBsAg levels) .

- Mechanistic validation : Use RNA-seq to confirm HBV mRNA degradation and qPCR for residual cccDNA quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.